molecular formula C26H21N3O B11082023 7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B11082023
M. Wt: 391.5 g/mol
InChI Key: YSMUXNXMCXKCHA-UHFFFAOYSA-N
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Description

7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-methylbenzyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .

Properties

Molecular Formula

C26H21N3O

Molecular Weight

391.5 g/mol

IUPAC Name

7-[(4-methylphenyl)methyl]-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H21N3O/c1-18-12-14-19(15-13-18)16-29-24(21-10-6-3-7-11-21)22(20-8-4-2-5-9-20)23-25(29)27-17-28-26(23)30/h2-15,17H,16H2,1H3,(H,27,28,30)

InChI Key

YSMUXNXMCXKCHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C3=C2N=CNC3=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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